
rac-Emixustat Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Emixustat Hydrochloride Salt is a visual cycle modulator that has been investigated for its potential therapeutic effects in retinal diseases such as age-related macular degeneration and Stargardt disease . This compound is known for its ability to inhibit the enzyme retinal pigment epithelium-specific 65 kDa protein (RPE65), which plays a crucial role in the visual cycle .
Preparation Methods
The synthesis of rac-Emixustat Hydrochloride Salt involves several steps, including the formation of the core structure and subsequent functionalization. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demand .
Chemical Reactions Analysis
rac-Emixustat Hydrochloride Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol .
Scientific Research Applications
In particular, it has shown promise in protecting against retinal degeneration by inhibiting the visual cycle enzyme RPE65 and reducing the accumulation of toxic retinal byproducts . Additionally, this compound has been investigated for its potential to reduce hypoxia in the retina, which may have implications for the treatment of diabetic retinopathy . Other research applications include its use as a tool to study the visual cycle and its role in retinal health .
Mechanism of Action
The mechanism of action of rac-Emixustat Hydrochloride Salt involves the inhibition of the enzyme RPE65, which is responsible for the isomerization of all-trans-retinal to 11-cis-retinal in the visual cycle . By inhibiting this enzyme, this compound reduces the production of visual chromophores and prevents the accumulation of toxic byproducts such as A2E . This inhibition helps protect the retina from light-induced damage and slows the progression of retinal diseases .
Comparison with Similar Compounds
Similar compounds include fenretinide and QEA-B-001-NH2, which also target the visual cycle but have different mechanisms of action . For example, fenretinide reduces the availability of vitamin A derivatives, while QEA-B-001-NH2 acts as a retinal scavenger . The unique feature of rac-Emixustat Hydrochloride Salt is its dual mechanism of action, involving both inhibition of RPE65 and sequestration of all-trans-retinal .
Properties
Molecular Formula |
C16H26ClNO2 |
|---|---|
Molecular Weight |
299.83 g/mol |
IUPAC Name |
3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H |
InChI Key |
BPZWRYOUJMDQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
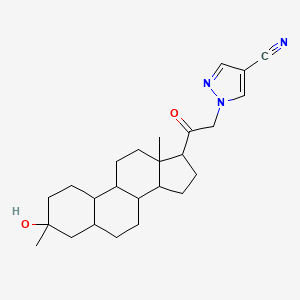
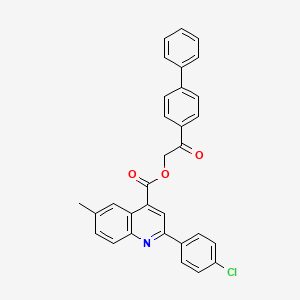
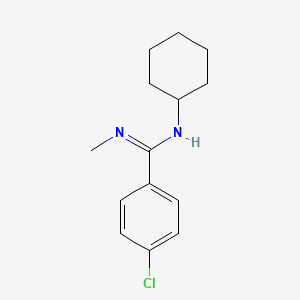
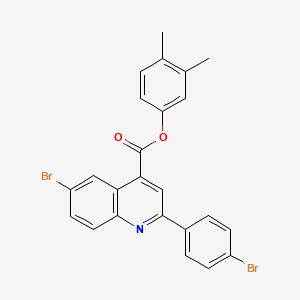
![4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
![(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12466627.png)
![N-(3,5-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12466635.png)
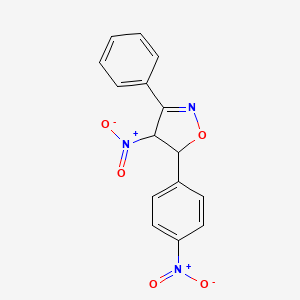
![2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12466646.png)
![3-[4-(2-Amino-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12466660.png)
![N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B12466662.png)
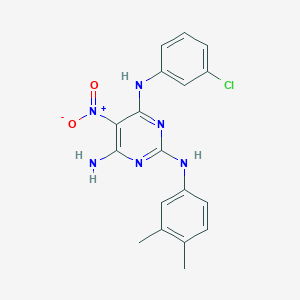
![5-{[(5-chloro-2-nitrophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12466672.png)
